molecular formula C19H14FN5OS2 B2683445 N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797641-70-3

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2683445
CAS No.: 1797641-70-3
M. Wt: 411.47
InChI Key: IPANRTQUGLLHES-UHFFFAOYSA-N
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Description

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiadiazole ring, and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step often involves the reaction of a 2-aminothiazole derivative with a suitable halogenated phenyl compound under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an amine group.

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired carboxamide structure, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(3-(2-((2-bromophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS2/c1-11-17(28-25-24-11)18(26)21-13-6-4-5-12(9-13)16-10-27-19(23-16)22-15-8-3-2-7-14(15)20/h2-10H,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANRTQUGLLHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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